molecular formula C6H14ClN3O B1422299 4-Methylpiperazine-1-carboxamide hydrochloride CAS No. 859298-22-9

4-Methylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1422299
CAS No.: 859298-22-9
M. Wt: 179.65 g/mol
InChI Key: WTQZIQCRTIDCOM-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 479611-85-3 . It has a molecular weight of 179.65 .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-piperazinecarboxamide hydrochloride . The InChI code is 1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H .

It is stored at room temperature and comes in a powder form . The melting point is 120-121 .

Scientific Research Applications

Anticancer Activity

4-Methylpiperazine-1-carboxamide hydrochloride has demonstrated significant potential in anticancer research. For instance, a study examined a compound known as TM208, derived from this compound, revealing its extensive metabolism in rat bile and identifying several metabolites. This compound showed excellent anticancer activity and low toxicity, indicating its potential for cancer treatment (Jiang et al., 2007).

Synthesis of Novel Compounds

Research also includes the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, leading to the creation of various compounds with potential medicinal applications. This work demonstrates the versatility of this compound as a building block for creating new chemical entities (Koroleva et al., 2011).

Nootropic Activity

The compound has been explored in the context of nootropic (cognitive-enhancing) agents. A study synthesized carboxamides using this compound and tested them for nootropic activity, indicating its use in brain health and cognitive enhancement research (Valenta et al., 1994).

Antibacterial and Antifungal Properties

Thiophene-2-carboxaldehyde derivatives, including compounds with this compound, have shown antibacterial and antifungal activities. These studies suggest its role in developing new antimicrobial agents (Shareef et al., 2016).

Neuroinflammation Imaging

In neurology, a derivative of this compound was used in a PET imaging agent for investigating neuroinflammation. This application underscores its importance in neuroscientific research and diagnostics (Horti et al., 2019).

Synthesis of Antiviral Agents

The compound has been used in the synthesis of antiviral agents, such as ribavirin amidine, indicating its relevance in infectious disease research and treatment development (Kini et al., 1989).

Antimicrobial Agents

In the field of microbiology, this compound derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens, demonstrating its potential in developing new antimicrobial treatments (Pokhodylo et al., 2021).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

4-methylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZIQCRTIDCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859298-22-9
Record name 4-methylpiperazine-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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